![molecular formula C14H13N3O2 B2857532 furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904334-12-8](/img/structure/B2857532.png)
furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
The compound “furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . Pyrimidine derivatives have been studied for their diverse biological potential, including anticancer activity .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants used. Pyrimidine derivatives have been found to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .Scientific Research Applications
Antiproliferative Activity
Furan-based compounds have been studied for their antiproliferative activities . For instance, thiosemicarbazides and 1,2,4-triazoles derivatives have shown promising results in inhibiting the proliferation of cancer cells .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant activities . They can inhibit lipid peroxidation, which is a key process in oxidative stress and related diseases .
Cancer Treatment
Specifically, furan-based compounds have been developed for the treatment of lung cancer . They have shown cytotoxic effects against the A549 lung cancer cell line .
Chemical Synthesis
Furan-based compounds are valuable building blocks in organic synthesis . They have been used in the protodeboronation of alkyl boronic esters, a transformation that is useful in the synthesis of various organic compounds .
Sustainable Chemicals
Furans and their derivatives are considered sustainable chemicals . They are derived from inedible lignocellulosic biomass, making them a green and sustainable alternative to petroleum-derived chemicals .
Industrial Applications
Furans have a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
Future Directions
Mechanism of Action
Mode of Action
The presence of a furan ring in its structure suggests that it might interact with biological targets through aromatic stacking interactions, hydrogen bonding, or covalent binding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Furan derivatives have been known to participate in various biochemical reactions, suggesting that this compound could potentially affect multiple pathways .
properties
IUPAC Name |
furan-3-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(9-3-4-19-7-9)17-10-1-2-13(17)11-6-15-8-16-12(11)5-10/h3-4,6-8,10,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFNSHDJOKLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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